![molecular formula C21H17N B13986815 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)
5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole: is a chemical compound with the molecular formula C21H17N and a molecular weight of 283.37 g/mol . It is a derivative of indeno[2,1-c]carbazole, characterized by the presence of two methyl groups at the 8-position and a dihydro structure at the 5,8-positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to obtain high yields .
Chemical Reactions Analysis
Types of Reactions: 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: These include anti-cancer, anti-inflammatory, and antimicrobial activities .
Industry: In industry, this compound may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique structure allows for the tuning of electronic properties, making it valuable in the field of organic electronics .
Mechanism of Action
The mechanism of action of 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
- 8,8-Diphenyl-5,8-dihydroindeno[2,1-c]carbazole
- 5-Hydroxy-8,8-dimethyl-3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-3,3a,4,5,6,7,8,8b-octahydro-2H-indeno[1,2-b]furan-2-one
Comparison: Compared to these similar compounds, 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole is unique due to its specific substitution pattern and dihydro structure.
Properties
Molecular Formula |
C21H17N |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
14,14-dimethyl-9-azapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene |
InChI |
InChI=1S/C21H17N/c1-21(2)15-9-5-3-7-13(15)19-16(21)11-12-18-20(19)14-8-4-6-10-17(14)22-18/h3-12,22H,1-2H3 |
InChI Key |
QQTLVSFCYJTMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C31)C4=C(C=C2)NC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


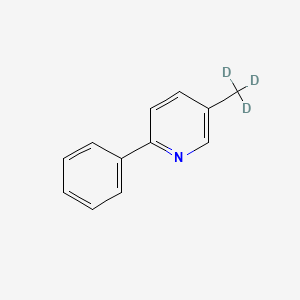
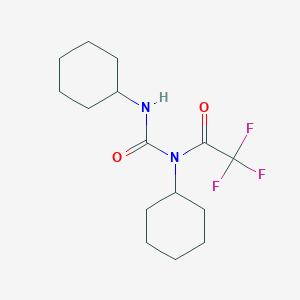
![3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile](/img/structure/B13986762.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B13986779.png)
![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)
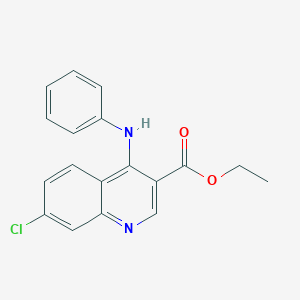

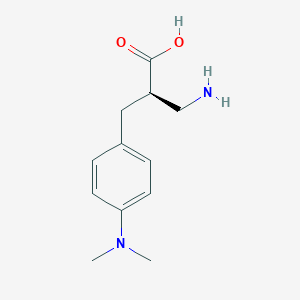
![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)
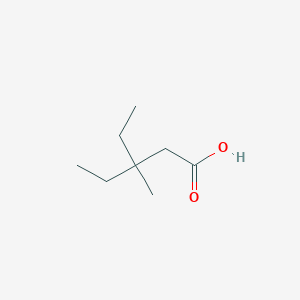
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)

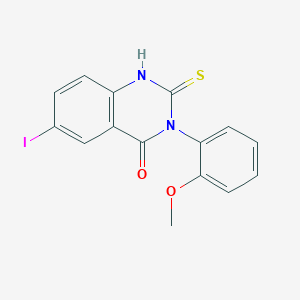
![7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-](/img/structure/B13986834.png)
